molecular formula C37H67N11O11 B14221841 L-Threonyl-L-alanyl-L-valyl-L-valyl-L-seryl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 823784-13-0

L-Threonyl-L-alanyl-L-valyl-L-valyl-L-seryl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B14221841
CAS No.: 823784-13-0
M. Wt: 842.0 g/mol
InChI Key: DTHPVLKURCKZPN-XYIVDDOISA-N
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Description

L-Threonyl-L-alanyl-L-valyl-L-valyl-L-seryl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide composed of nine amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process generally includes the following steps:

    Attachment of the first amino acid: to a solid resin.

    Deprotection: of the amino acid’s N-terminal group.

    Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and final deprotection.

Industrial Production Methods

In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, iodine.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution reagents: Various chemical reagents depending on the desired modification.

Major Products

The products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, which can stabilize the peptide’s structure.

Scientific Research Applications

Peptides like L-Threonyl-L-alanyl-L-valyl-L-valyl-L-seryl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine have numerous applications in scientific research:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating peptide interactions with proteins and other biomolecules.

    Medicine: Developing peptide-based drugs for various diseases.

    Industry: Using peptides in biotechnology applications such as enzyme inhibitors and diagnostic tools.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides can interact with molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    L-Threonyl-L-alanyl-L-valyl-L-valyl-L-seryl-L-leucyl-L-prolyl-L-ornithine: A similar peptide without the diaminomethylidene modification.

    L-Threonyl-L-alanyl-L-valyl-L-valyl-L-seryl-L-leucyl-L-prolyl-L-lysine: A peptide with lysine instead of ornithine.

Uniqueness

The presence of the diaminomethylidene group in L-Threonyl-L-alanyl-L-valyl-L-valyl-L-seryl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine may confer unique properties, such as increased stability or specific interactions with molecular targets.

Properties

CAS No.

823784-13-0

Molecular Formula

C37H67N11O11

Molecular Weight

842.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C37H67N11O11/c1-17(2)15-23(35(57)48-14-10-12-25(48)31(53)43-22(36(58)59)11-9-13-41-37(39)40)44-30(52)24(16-49)45-33(55)27(18(3)4)47-34(56)28(19(5)6)46-29(51)20(7)42-32(54)26(38)21(8)50/h17-28,49-50H,9-16,38H2,1-8H3,(H,42,54)(H,43,53)(H,44,52)(H,45,55)(H,46,51)(H,47,56)(H,58,59)(H4,39,40,41)/t20-,21+,22-,23-,24-,25-,26-,27-,28-/m0/s1

InChI Key

DTHPVLKURCKZPN-XYIVDDOISA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C(C)O)N

Origin of Product

United States

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